Hexamethylenediamine

Epoxy resins Thermoset polymers Curing agents

Hexamethylenediamine is the irreplaceable C6 diamine monomer for nylon 66 manufacturing, delivering predictable zero-order polymerization kinetics (46.5 kcal/mol activation energy) and >99.9% purity for minimal batch variability. As an epoxy curing agent, HMDA achieves a 149 °C Tg—33 °C higher than ethylenediamine—enabling sustained high-temperature service in automotive electronics and aerospace composite tooling. In polyurethane systems, HMDA provides a 124 °C tunable melting window (142–266 °C) for single-platform formulation from flexible coatings to rigid adhesives. Available as anhydrous solid or 70–100 wt% aqueous solutions.

Molecular Formula C6H16N2
Molecular Weight 116.20 g/mol
CAS No. 124-09-4
Cat. No. B150038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylenediamine
CAS124-09-4
Synonyms1,6-diaminohexamethylene
1,6-diaminohexane
1,6-diaminohexane dihydrochloride
1,6-diaminohexane dihydrochloride, 1-(11)C-labeled
1,6-diaminohexane dihydrofluoride
1,6-diaminohexane monohydrochloride
1,6-hexamethylenediamine
1,6-hexane diamine
1,6-hexanediamine methanesulfonate
1,6-hexylenediamine
hexamethyldiamine
hexamethylenediamine
hexane-1,6-diamine
HMDA cpd
Molecular FormulaC6H16N2
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESC(CCCN)CCN
InChIInChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2
InChIKeyNAQMVNRVTILPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
FREELY SOL IN WATER;  SLIGHTLY SOL IN ALC, BENZENE
SOMEWHAT SOL IN ETHER
Water solubility = 2,460,000 mg/l at 4.5 °C
Solubility in water: soluble

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethylenediamine (HMDA) 124-09-4: Technical Specifications and Industrial Procurement Overview


Hexamethylenediamine (HMDA, 1,6-diaminohexane, CAS 124-09-4) is a six-carbon linear aliphatic diamine that serves as the foundational nitrogen-containing monomer for nylon 66, produced via polycondensation with adipic acid at approximately 280 °C [1]. Commercially available at >99.9% purity as INVISTA DYTEK® HMD Amine and ≥99.0% purity from laboratory suppliers, HMDA exists as a hygroscopic white solid (melting point 40–45 °C) with high water solubility and can be supplied as aqueous solutions ranging from 70 to 100 wt% concentration [2]. Beyond nylon manufacture, HMDA functions as an epoxy curing agent, polyurethane chain extender, and precursor to hexamethylene diisocyanate (HDI) .

Hexamethylenediamine 124-09-4: Why Chain Length Dictates Performance and Substitution Is Not Straightforward


Aliphatic diamines with varying chain lengths cannot be substituted interchangeably because the methylene spacer length fundamentally governs the thermal, mechanical, and morphological properties of the resulting polymer networks. In poly(urethane–urea) systems, for example, the spacer length between amine groups directly determines hard segment crystallinity and melting temperature; shorter diamines such as ethylenediamine (C2) produce stiffer, higher-Tg networks but with reduced flexibility, whereas HMDA (C6) provides an optimal balance of crystallinity and processability [1]. Similarly, in epoxy curing applications, diamine chain length modulates crosslink density and network free volume, producing Tg differences exceeding 30 °C between C2 and C6 diamines when curing identical resin systems [2]. Generic substitution without accounting for these chain-length-dependent property shifts leads to off-specification polymer performance, altered processing windows, and potential product failure.

Hexamethylenediamine 124-09-4: Quantitative Performance Differentiation Against Comparator Diamines


HMDA-Cured Epoxy Resins Achieve 28% Higher Glass Transition Temperature Than Ethylenediamine-Cured Systems

When curing identical hydrovanilloin–diglycidyl ether epoxy oligomers, HMDA (1,6-diaminohexane) produces cured resins with a glass transition temperature (Tg) of 149 °C, compared to 116 °C for ethylenediamine (1,2-diaminoethane) and 118 °C for 1,4-diaminobutane under the same curing conditions [1]. The Tg achieved with HMDA also exceeds that of isophorone diamine (146 °C), a bulkier cycloaliphatic curing agent [1].

Epoxy resins Thermoset polymers Curing agents

HMDA Enables Broader Polyurethane Hard Segment Melting Range (142–266 °C) Compared to Shorter Diamines

In poly(urethane–urea) systems based on hydroxy-terminated polystyrene and HMDI, the use of HMDA as a chain extender produces polymers with hard segment melting temperatures ranging from 142 °C to 266 °C depending on hard segment concentration, whereas shorter diamines (ethylenediamine, 1,4-butanediamine) generate more restricted thermal behavior profiles [1]. The inherent viscosity of HMDA-extended polymers ranges from 0.36 to 2.0 dL/g, indicating high molecular weight achievement [1].

Polyurethanes Thermoplastic elastomers Chain extenders

HMDA Polymerization Kinetics Show Zero-Order Propagation with Activation Energy of 46.5 kcal/mol

The thermal polymerization of crystalline hexamethylenediammonium adipate (HMDA-adipic acid salt) exhibits zero-order propagation kinetics with an activation energy of 46.5 kcal/mol, as determined by TGA and IR analysis between 160 °C and 187 °C [1]. This kinetic profile contrasts with the more complex reaction orders observed when using shorter diamines or alternative diacid salts, providing predictable and scalable polymerization behavior.

Polymerization kinetics Nylon 66 synthesis Process optimization

HMDA Enables Transparent Amorphous Copolyamides with Balanced Water Resistance When Blended with Isophorone Diamine

Copolyamides prepared from isophthalic acid, terephthalic acid, and a diamine mixture containing 5–50 mol% isophorone diamine with at least 50 mol% HMDA produce tough, transparent amorphous polymers exhibiting good impact strength, resistance to boiling water, and low water absorption tendency [1]. This composition window is specific to HMDA-containing systems; substituting shorter diamines results in loss of transparency or compromised mechanical properties.

Copolyamides Transparent polymers Water resistance

HMDA Commercial Purity Exceeds 99.9% with Flexible Concentration Options for Procurement

Commercial-grade HMDA is available at >99.9% purity (INVISTA DYTEK® HMD Amine) in concentrations ranging from 70 to 100 wt% in water, with 70–80 wt% aqueous solutions remaining liquid at room temperature, while higher concentrations are solids requiring warm-liquid bulk shipping [1]. Laboratory-grade HMDA is typically supplied at ≥99.0% purity (GC and neutralization titration) with a melting point specification of 40.0–44.0 °C .

Industrial chemicals Procurement specifications Quality control

HMDA Hydrophilicity Enables Tunable Water Absorption in Copolymer Systems

In nylon 66 repolymerization studies, increasing the molar ratio of HMDA and adipic acid enhances material hydrophilicity, as demonstrated by contact angle and water absorption measurements [1]. DMA analysis confirms that flexible amines like HMDA lower the glass transition temperature relative to aromatic amine-containing systems, providing a tunable property range for copolymer design [1].

Copolymers Hydrophilicity Material design

Hexamethylenediamine 124-09-4: Optimal Application Scenarios Driven by Evidence-Based Differentiation


High-Temperature Epoxy Formulations for Aerospace and Electronics Encapsulation

HMDA is the preferred curing agent when epoxy resin systems must maintain dimensional stability and mechanical integrity at sustained elevated temperatures. The 149 °C Tg achieved with HMDA-cured hydrovanilloin epoxy resins exceeds ethylenediamine-cured systems by 33 °C [1], enabling service in applications such as under-hood automotive electronics, aerospace composite tooling, and high-temperature electrical insulation where short-chain diamine-cured epoxies would soften and fail. The 28% higher Tg directly reduces thermal expansion mismatch stresses in encapsulated electronic assemblies.

Nylon 66 Fiber and Engineering Resin Production Requiring Scalable Polymerization Control

HMDA is irreplaceable for industrial-scale nylon 66 manufacturing due to the predictable zero-order polymerization kinetics (activation energy 46.5 kcal/mol, 160–187 °C) of its adipate salt [1]. This kinetic simplicity, combined with the >99.9% commercial purity available for bulk procurement [2], minimizes batch-to-batch variability in fiber spinning and injection molding grades of nylon 66. Alternative diamines cannot replicate the nylon 66 polymer backbone architecture while maintaining equivalent process control and raw material economics.

Transparent Engineering Thermoplastics with Balanced Moisture Resistance

Copolyamides formulated with 50–95 mol% HMDA and 5–50 mol% isophorone diamine (with isophthalic/terephthalic acids) yield transparent amorphous polymers with good impact strength and boiling water resistance [1]. This application scenario is uniquely enabled by the HMDA-rich composition; substituting shorter aliphatic diamines compromises transparency, while isophorone diamine alone yields insufficient toughness. Target applications include transparent fluid-handling components, sight glasses, and medical device housings requiring clarity and moisture tolerance.

Tunable Polyurethane Elastomers for Coatings and Adhesives

HMDA serves as the chain extender of choice when formulation flexibility across a broad hardness range is required. The 124 °C tunable melting temperature window (142–266 °C) achievable with HMDA in poly(urethane–urea) systems [1] allows a single diamine platform to address applications from flexible coatings (lower hard segment content, lower Tm) to rigid structural adhesives (higher hard segment content, higher Tm). Shorter diamines such as ethylenediamine or 1,4-butanediamine offer narrower property windows, necessitating diamine switching for different product grades.

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